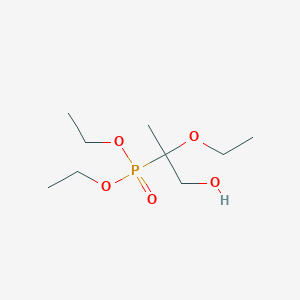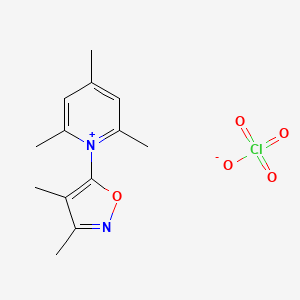
Ethyl 6-oxo-2,4-diphenylcyclohex-2-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-oxo-2,4-diphenylcyclohex-2-ene-1-carboxylate is an organic compound with the molecular formula C21H20O3. It is characterized by a cyclohexene ring bearing phenyl and carbonyl groups. This compound is notable for its structural features and finds applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxo-2,4-diphenylcyclohex-2-ene-1-carboxylate typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by cyclization. The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine . Another method involves the use of methylene iodide and ethyl acetoacetate in the presence of sodium methoxide, followed by cyclization and heating .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-oxo-2,4-diphenylcyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydrazones and oximes.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-oxo-2,4-diphenylcyclohex-2-ene-1-carboxylate is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 6-oxo-2,4-diphenylcyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The carbonyl group can act as an electrophile, reacting with nucleophiles in various biochemical processes. The phenyl groups contribute to the compound’s stability and reactivity, influencing its interactions with enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-oxo-2,4-diphenylcyclohex-2-ene-1-carboxylate can be compared with similar compounds such as:
Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the phenyl groups.
Benzaldehyde: A precursor in the synthesis of the compound, with distinct reactivity due to the absence of the cyclohexene ring.
Cyclohexanone: A related compound with a similar ring structure but different functional groups
These comparisons highlight the unique structural features and reactivity of this compound, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
90016-05-0 |
|---|---|
Molekularformel |
C21H20O3 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
ethyl 6-oxo-2,4-diphenylcyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C21H20O3/c1-2-24-21(23)20-18(16-11-7-4-8-12-16)13-17(14-19(20)22)15-9-5-3-6-10-15/h3-13,17,20H,2,14H2,1H3 |
InChI-Schlüssel |
LVGHWIGMDNMRLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(=O)CC(C=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Phenylpyrazolo[1,5-B]isoquinoline](/img/structure/B14385550.png)



![O-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}hydroxylamine](/img/structure/B14385579.png)
![6-({[1-(2-Hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14385582.png)
